The compound "6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole" is a derivative of the 6-fluoroindole family, which has been the subject of research due to its potential applications in medical imaging and neurobiology. The interest in this compound and its derivatives stems from their ability to interact with various biological pathways and receptors, which can be exploited for diagnostic and therapeutic purposes.
While a specific synthesis pathway for 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is not explicitly described in the provided literature, a similar compound, 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole, was synthesized to improve the bioavailability of previous 2-aryl-3-(4-piperidyl)indoles. This suggests that a similar approach could be employed, potentially involving the reaction of a 6-fluoroindole derivative with a suitable tetrahydropyridine precursor.
The molecular structure of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole features a planar indole ring system with a fluorine atom attached to the 6-position. The tetrahydropyridine ring is non-planar and connected to the indole at the 3-position. The presence of the fluorine atom and the tetrahydropyridine substituent influences the molecule's overall polarity, conformation, and interaction with biological targets. Further structural analyses, such as X-ray crystallography, NMR spectroscopy, and computational modeling, could provide more detailed insights into its three-dimensional structure and conformational flexibility.
In the field of medical imaging, particularly positron emission tomography (PET), 6-fluoroindole derivatives have been evaluated as potential tracers. The compound "6-[18F]fluoro-3-(pyridine-3-yl)-1H-indole" has demonstrated high in vitro affinity for TDO, making it a candidate for PET imaging to detect TDO expression in vivo. The automated radiosynthesis of this compound has been reported, with a non-corrected yield of 5 to 6% and a radiochemical purity of over 99%. In vivo studies in mice have shown rapid accumulation in the heart and brain without de-fluorination, which is a significant advantage for imaging purposes1.
Fluorinated derivatives of 5,6-dihydroxytryptamine, such as 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines, have been synthesized and evaluated for their biological properties. These compounds have shown increased phenol acidities and decreased oxidation potential. Notably, fluorine substitution did not adversely affect their cytotoxic potential against neuroblastoma cells. Surprisingly, these derivatives exhibited significantly higher affinities for the serotonergic uptake system compared to their non-fluorinated counterpart, suggesting their utility in studying the molecular mechanisms of neurodegenerative action2.
The mechanism of action for 6-fluoroindole derivatives involves their role as inhibitors of enzymes such as tryptophan 2, 3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO). These enzymes are crucial in the kynurenine pathway, which is implicated in several disease states, including cancer. By inhibiting TDO, these compounds can restore tryptophan concentrations and reduce the production of immunosuppressive metabolites, which is beneficial for cancer treatment1.
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.:
CAS No.: 147075-91-0